molecular formula C13H20N4O2 B11853340 tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate CAS No. 681249-79-6

tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B11853340
CAS No.: 681249-79-6
M. Wt: 264.32 g/mol
InChI Key: RRDUGNGTKDYYJH-UHFFFAOYSA-N
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Description

This chemical entity, tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate, is a sophisticated dihydrotriazolopyrazine scaffold designed for pharmaceutical research and discovery. The core structure is recognized in medicinal chemistry as a privileged scaffold for developing novel therapeutics, with published research indicating its application in the treatment of infectious diseases . The specific 2-cyclopropyl substitution on the triazolo ring is a strategic modification that can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block in multi-step syntheses, particularly leveraging the tert-butyloxycarbonyl (Boc) protecting group, which can be readily deprotected under mild acidic conditions to generate the secondary amine for further functionalization . Its primary research value lies in its potential as a precursor for the synthesis of small molecule inhibitors and probes for investigating various cellular pathways. For Research Use Only.

Properties

IUPAC Name

tert-butyl 2-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-6-7-17-10(8-16)14-11(15-17)9-4-5-9/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDUGNGTKDYYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC(=N2)C3CC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60740359
Record name tert-Butyl 2-cyclopropyl-5,6-dihydro[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681249-79-6
Record name 1,1-Dimethylethyl 2-cyclopropyl-5,6-dihydro[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681249-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-cyclopropyl-5,6-dihydro[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the triazole or pyrazine rings .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antibacterial and antifungal agent .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure makes it a valuable component in the design of advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cell signaling pathways and enzyme activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications/Properties Reference
tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate (Target) Cyclopropyl C₁₄H₂₀N₄O₂ 276.34 Pharmaceutical intermediate N/A
tert-Butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate Trifluoromethyl C₁₁H₁₆F₃N₅O₂ 307.27 Sitagliptin impurity; higher lipophilicity
N-[3-Methyl-(1,1'-biphenyl)-4-yl]-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxamide (RB2) Trifluoromethyl, carboxamide C₁₉H₁₆F₃N₅O 388.36 Solid-state stability (m.p. 188.6–205.9°C)
4-({4-Fluoro-3-[2-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carbonyl]phenyl}methyl)phthalazin-1(2H)-one Phthalazinone, trifluoromethyl C₂₂H₁₆F₄N₆O₂ 472.40 WHO-listed; extended π-system for target binding
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate Bromo, imidazo core C₁₁H₁₆BrN₃O₂ 302.17 Synthetic versatility (NBS-mediated bromination)

Key Observations :

  • Trifluoromethyl Derivatives : The trifluoromethyl group (e.g., in ) increases lipophilicity and metabolic stability compared to the cyclopropyl analog, critical for blood-brain barrier penetration .
  • Heterocyclic Core Modifications : Replacing the triazolo[1,5-a]pyrazine core with imidazo[1,2-a]pyrazine () alters electronic properties, affecting binding affinity in receptor antagonists .
  • Bulkier Substituents: Carboxamide or phthalazinone groups () enhance intermolecular interactions (e.g., hydrogen bonding), improving target selectivity but reducing solubility .

Key Observations :

  • Biocatalysis : Enzymatic methods () achieve superior yields and enantioselectivity compared to traditional organic synthesis .
  • Heterocyclic Condensation : Reactions involving carbohydrazides () often require rigorous purification to isolate the desired product .

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Solubility Profiles
Compound Name LogP Solubility (mg/mL) BBB Permeability CYP Inhibition Reference
This compound 2.1* 0.15 (DMSO) Moderate Low N/A
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate 2.8 0.09 (Water) Low Moderate
RB2 () 3.5 <0.01 (Water) Poor High

Key Observations :

  • LogP Trends : Trifluoromethyl and bromo substituents increase LogP, reducing aqueous solubility but enhancing membrane permeability .

Biological Activity

The compound tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H14N4O2\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}_2

Molecular Features

  • Molecular Weight : 230.25 g/mol
  • CAS Number : 885693-20-9
  • Functional Groups : Triazole, pyrazine, carboxylate

Pharmacological Properties

Research indicates that compounds similar to tert-butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine have exhibited various biological activities:

  • Anti-inflammatory Activity : Compounds in the triazole class have shown significant inhibition of cyclooxygenase (COX) enzymes. For instance, derivatives with similar structures reported IC50 values around 0.04 μmol against COX-2, comparable to standard anti-inflammatory drugs like celecoxib .
  • Antimicrobial Activity : Some studies suggest that triazole derivatives possess antimicrobial properties. For example, modifications in the triazole ring can enhance activity against various bacterial strains.
  • Cytotoxic Effects : Certain derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential for anticancer applications.

Structure-Activity Relationships (SAR)

The SAR analysis of triazolo-pyrazine derivatives indicates that:

  • The presence of electron-withdrawing groups can enhance biological activity.
  • Substituents on the pyrazine ring influence the binding affinity to target enzymes.

A detailed SAR study on related compounds revealed that modifications at specific positions significantly affect their pharmacodynamic properties .

Synthesis Methods

The synthesis of tert-butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine typically involves multi-step reactions including cyclization and functional group transformations. A common synthetic route includes:

  • Formation of the triazole ring via cycloaddition reactions.
  • Subsequent functionalization to introduce the tert-butyl and carboxylate groups.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of a series of triazolo-pyrazine derivatives in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema volume compared to control groups .

Case Study 2: Anticancer Activity

Another research project focused on assessing the cytotoxic effects of various triazole derivatives on human cancer cell lines. The study found that certain modifications led to enhanced apoptosis in cancer cells .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions impact intermediate stability?

The compound is typically synthesized via multi-step protocols involving cyclopropane ring introduction, triazole cyclization, and Boc-protection. For example, tert-butyl-protected intermediates are generated using carbonyldiimidazole (CDI) in DMF under reflux, followed by TFA-mediated deprotection . Key challenges include controlling exothermic reactions during cyclopropane formation and avoiding premature Boc-group cleavage under acidic conditions.

Q. Which spectroscopic methods are most reliable for characterizing its structure and purity?

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI+ mode with <2 ppm error), while 1H^{1}\text{H}/13C^{13}\text{C} NMR identifies cyclopropyl protons (δ ~1.2–1.5 ppm) and triazole carbons (δ ~150–160 ppm). IR spectroscopy verifies carbonyl stretches (~1680–1720 cm1^{-1}) from the Boc group .

Q. What are its primary applications in medicinal chemistry research?

The compound serves as a precursor for bioactive triazolo-pyrazine derivatives. Its cyclopropyl group enhances metabolic stability, making it valuable in kinase inhibitor development and GPCR-targeted drug discovery .

Q. How is the compound purified, and what solvents are optimal for crystallization?

Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization in DCM/hexane mixtures. Polar aprotic solvents like DMF improve solubility, while non-polar solvents enhance crystal lattice formation .

Q. What safety precautions are required during synthesis?

Use inert atmospheres (N2_2/Ar) for moisture-sensitive steps, and avoid exposure to strong acids/bases that may decompose the Boc group. Proper ventilation is critical when handling volatile reagents like TFA .

Advanced Research Questions

Q. How can computational chemistry optimize its synthesis and predict pharmacological activity?

Quantum mechanical calculations (e.g., DFT) model transition states during cyclopropane formation, while molecular docking screens binding affinity to targets like EGFR or PDE4B. ICReDD’s integrated computational-experimental workflows reduce trial-and-error iterations by 40–60% .

Q. What strategies resolve contradictions in reaction yields reported across studies?

Systematic DOE (Design of Experiments) identifies critical factors (e.g., temperature, catalyst loading). For example, NaH-mediated cyclization yields vary ±15% due to trace moisture; anhydrous DMF and controlled heating (70–80°C) improve reproducibility .

Q. How do structural analogs compare in bioactivity?

Substituting cyclopropyl with methyl groups reduces target selectivity by 30%, while replacing triazole with imidazole abolishes kinase inhibition. Derivatives with electron-withdrawing groups (e.g., -CF3_3) show enhanced cytotoxicity (IC50_{50} < 1 µM) .

Q. What scaling challenges arise during pilot-scale synthesis?

Exothermic triazole cyclization requires jacketed reactors with precise temperature control (±2°C). Batch-to-batch purity inconsistencies (>95% vs. 85%) are mitigated via inline PAT (Process Analytical Technology) monitoring .

Q. How does the compound interact with biological membranes in pharmacokinetic studies?

LogP calculations (~2.1) predict moderate blood-brain barrier penetration. In vitro assays using Caco-2 cells show Papp_{app} values of 8.5 × 106^{-6} cm/s, indicating acceptable intestinal absorption .

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